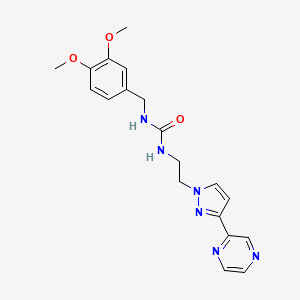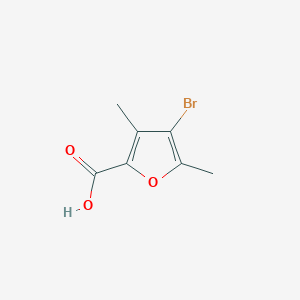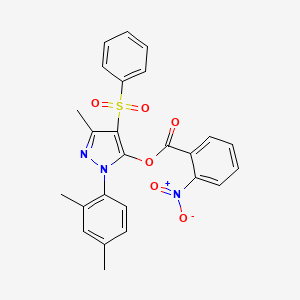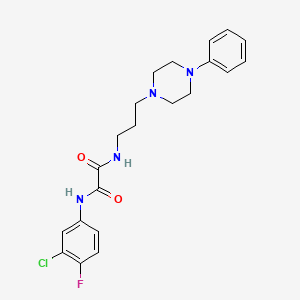
1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic and Structural Characterizations
The study by Haroon et al. (2019) synthesizes and characterizes compounds related to the one , using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. This research provides insights into the molecular structure, highlighting the significance of spectroscopic techniques in understanding the properties of such compounds. The findings suggest potential technological applications due to their nonlinear optical (NLO) properties, which could be relevant for materials science and photonics (Haroon et al., 2019).
Crystallography and Molecular Interactions
The crystal structure analysis of azimsulfuron, a compound with a similar structural motif, by Jeon et al. (2015) provides a detailed view of molecular orientations and interactions, such as hydrogen bonding and π-π interactions. This study illustrates the importance of crystallography in understanding the spatial arrangement and potential reactivity of such molecules, which can be crucial for designing molecules with specific functions (Jeon et al., 2015).
Catalytic Applications and Chemical Synthesis
Li et al. (2017) report a one-pot synthesis method using a urea catalyst to produce 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives. This study highlights the catalytic capabilities of urea in facilitating multicomponent reactions, suggesting that compounds with urea functionalities might have potential applications in organic synthesis and catalysis (Li et al., 2017).
Antitumor Activity and Molecular Modeling
Nassar et al. (2015) explore the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. This research underscores the therapeutic potential of such compounds and the role of molecular modeling in identifying promising candidates for drug development (Nassar et al., 2015).
Gelation Properties and Pharmaceutical Applications
The gelation behavior of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by aqueous solutions of urea, as reported by Kirschbaum and Wadke (1976), demonstrates the potential of such compounds in forming heat-reversible gels. This property could be exploited in pharmaceutical formulations, particularly in drug delivery systems where controlled release is desired (Kirschbaum & Wadke, 1976).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-17-4-3-14(11-18(17)28-2)12-23-19(26)22-8-10-25-9-5-15(24-25)16-13-20-6-7-21-16/h3-7,9,11,13H,8,10,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIQLUPFZUBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)


![N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2559830.png)

![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)

